molecular formula C9H7N5 B2718657 1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole CAS No. 2320537-95-7

1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole

Cat. No.: B2718657
CAS No.: 2320537-95-7
M. Wt: 185.19
InChI Key: XTCMOYCYWYIWAI-UHFFFAOYSA-N
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Description

1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines an imidazole ring with an imidazo[1,2-b]pyridazine moiety. The fusion of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.

Preparation Methods

The synthesis of 1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might start with the formation of an imidazo[1,2-b]pyridazine intermediate, followed by the introduction of the imidazole ring through cyclization reactions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Cyclization: Intramolecular cyclization reactions can be employed to modify the structure further. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings. .

Scientific Research Applications

1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole involves its interaction with specific molecular targets. For instance, as a TAK1 kinase inhibitor, it binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways such as NF-κB, p38MAPK, ERK, and STAT3, which are involved in cell growth, differentiation, and survival. By targeting these pathways, the compound can exert its therapeutic effects, such as inhibiting the growth of cancer cells .

Comparison with Similar Compounds

1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.

    Imidazo[1,2-b]pyrazines: These compounds have a similar core structure but differ in the nitrogen atom’s position within the ring.

    Imidazo[1,2-a]pyrimidines: These compounds have a similar fused ring system but differ in the type of heteroatoms present.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

The compound 1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridazine ring system, contributing to its unique chemical reactivity and biological properties. The presence of nitrogen atoms in the ring enhances its interaction with various biological targets.

Pharmacological Properties

The compound exhibits a broad spectrum of biological activities, including:

  • Anti-inflammatory Activity : Research indicates that derivatives of imidazo[1,2-b]pyridazine can suppress inflammation by inhibiting IKKβ and TNFα pathways, demonstrating efficacy in models of arthritis .
  • Anticancer Properties : Studies have shown that imidazo derivatives possess significant antitumor effects against various cancer cell lines. For instance, compounds derived from this scaffold were effective against MCF-7 breast cancer cells, with notable in vitro activity .
  • Antimicrobial Effects : Imidazole derivatives are recognized for their antibacterial and antifungal properties. The compound has demonstrated activity against several pathogenic microorganisms, highlighting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo compounds. Modifications to the imidazole and pyridazine rings can enhance potency and selectivity. For example, substituents on the nitrogen atoms can significantly affect the compound's interaction with biological targets, thereby influencing its pharmacological profile .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/TargetReference
Anti-inflammatoryIKKβ inhibition
AnticancerCytotoxicity against MCF-7
AntimicrobialBroad-spectrum activity
AntiviralInhibition of viral replication

Study 1: Anti-inflammatory Activity

In a study conducted by Zhou et al., several imidazo[1,2-b]pyridazine derivatives were synthesized and tested for their anti-inflammatory effects in collagen-induced arthritis models. The results indicated that these compounds effectively reduced inflammation markers and improved clinical symptoms in treated mice .

Study 2: Anticancer Efficacy

Farag et al. investigated the anticancer potential of imidazo derivatives against various cancer cell lines. Their findings revealed that certain compounds exhibited IC50 values in the nanomolar range against MCF-7 cells, suggesting strong anticancer activity attributed to their ability to induce apoptosis in cancer cells .

Properties

IUPAC Name

6-imidazol-1-ylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c1-2-9(13-5-3-10-7-13)12-14-6-4-11-8(1)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCMOYCYWYIWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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